molecular formula C8H16O2<br>C8H16O2<br>CH3(CH2)3CH(C2H5)COOH B7771324 2-Ethylhexanoic acid CAS No. 61788-37-2

2-Ethylhexanoic acid

Cat. No.: B7771324
CAS No.: 61788-37-2
M. Wt: 144.21 g/mol
InChI Key: OBETXYAYXDNJHR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Ethylhexanoic acid plays a significant role in biochemical reactions, particularly in the formation of metal complexes. These complexes are used as catalysts in various chemical processes . The compound interacts with metal cations to form ethylhexanoate complexes, which are highly soluble in nonpolar solvents . These interactions are crucial for the catalytic activity of the metal complexes in polymerization and oxidation reactions . Additionally, this compound can form coordination complexes with enzymes and proteins, influencing their catalytic properties and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been reported to cause impaired fertility in Wistar rats and delayed postnatal development of pups . The compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, affecting the overall function of the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, including enzymes and proteins. The compound can bind to metal cations, forming coordination complexes that act as catalysts in various biochemical reactions . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . This can result in changes in the expression of genes involved in cellular metabolism and other critical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have persistent effects on cellular function, including alterations in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of the compound’s activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can cause reproductive toxicity in Wistar rats at high doses . Specifically, doses of 100, 300, or 600 mg/kg of this compound administered as a sodium salt in drinking water resulted in impaired fertility and delayed postnatal development . These findings indicate that the compound has threshold effects, with higher doses leading to more pronounced toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its degradation and utilization as a substrate in biochemical reactions . The compound can undergo anaerobic degradation, involving a two-phase pathway with the participation of different groups of bacteria . This degradation process is essential for the compound’s metabolism and its eventual elimination from the body . Additionally, this compound can interact with enzymes and cofactors involved in fatty acid metabolism, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in nonpolar environments . This distribution pattern is crucial for its biochemical activity, as it enables the compound to reach its target sites within cells and tissues . The interactions with transporters and binding proteins also play a role in regulating the compound’s localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for the compound’s activity, as they determine its access to target biomolecules and its overall function within the cell . The subcellular distribution of this compound can also affect its stability and degradation, influencing its long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexanoic acid is produced industrially from propylene. The process involves several steps:

    Hydroformylation of Propylene: Propylene is hydroformylated to give butyraldehyde.

    Aldol Condensation: The butyraldehyde undergoes aldol condensation to form 2-ethylhexenal.

    Hydrogenation: 2-Ethylhexenal is hydrogenated to produce 2-ethylhexanal.

    Oxidation: Finally, 2-ethylhexanal is oxidized to yield this compound.

Industrial Production Methods: In industrial settings, the oxidation of 2-ethylhexanal to this compound is typically carried out in the liquid phase using air or oxygen. This process is exothermic and follows a radical chain mechanism .

Chemical Reactions Analysis

2-Ethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: It can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Produces various oxidized derivatives.

    Reduction: Produces 2-ethylhexanol.

    Substitution: Produces substituted derivatives of this compound.

Comparison with Similar Compounds

2-Ethylhexanoic acid is unique due to its ability to form highly soluble metal complexes that are used in various industrial applications. Similar compounds include:

  • 2-Methylhexane
  • 3-Methylhexane
  • 2-Methylheptane
  • 3-Methylheptane
  • 2-Ethylhexanol
  • Valproic acid
  • Propylheptyl alcohol

These compounds share structural similarities but differ in their specific applications and properties.

Properties

IUPAC Name

2-ethylhexanoic acid
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InChI

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
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InChI Key

OBETXYAYXDNJHR-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)C(=O)O
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Molecular Formula

C8H16O2, Array
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DSSTOX Substance ID

DTXSID9025293
Record name 2-Ethylhexanoic acid
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Molecular Weight

144.21 g/mol
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Physical Description

Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers., Liquid, Clear liquid with a mild odor; [HSDB] Colorless to light yellow liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless to light yellow liquid with a mild odor.
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Boiling Point

442 °F at 760 mmHg (NTP, 1992), 228 °C, 220.00 to 223.00 °C. @ 760.00 mm Hg, 227 °C, 442 °F
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Flash Point

260 °F (NTP, 1992), 118 °C, 114 °C (closed cup), 245 °F (118 °C) (OPEN CUP), 118 °C o.c., 260 °F
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Solubility

less than 1 mg/mL at 84 °F (NTP, 1992), Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol., Solubility in water = 1.4 g/L water at 25 °C., In water at 20 °C, 0.2 wt %. /2,000 mg/L/, 2 mg/mL at 20 °C, Solubility in water, g/100ml: 0.14 (very poor)
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Density

0.903 (USCG, 1999) - Less dense than water; will float, 0.9031 g/cu cm at 25 °C, Relative density (water = 1): 0.90, 0.903
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Vapor Density

5.0 (AIR= 1), Relative vapor density (air = 1): 5
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Vapor Pressure

0.03 [mmHg], 0.03 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 4
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Mechanism of Action

A mouse model for the induction of exencephaly with sodium (+ or -)-2-ethylhexanoate has been developed using multiple administration regimes. With three consecutive administrations one-half-day intervals, the most sensitive time to induce exencephaly was Gestational Days 8-9. Using the racemic substance it was determined that the SWV strain was more sensitive to the induction of exencephaly than the C57BL/6NCrlBR strain. The enantiomers of 2-ethylhexanoic acid were separated via preparative HPLC to greater than 99.8% optical purity, and greater than 99% purity according to a gas chromatographic analysis. It was demonstrated that the (R)-enantiomer is a more potent teratogen than the (S)-enantiomer for the induction of exencephaly as well as malformations of other organ systems. Pharmacokinetic analyses for each of the enantiomers were performed in maternal plasma, maternal muscle, and embryo. The pharmacokinetics showed that the peak concentration (Cmax) for both enantiomers in the three compartments was approximately equivalent and was attained within 15 min following the third administration. The area under the concentration versus time curve values for the two enantiomers were approximately 10 higher for the (R)-antipode because of a slightly slower elimination of this compound. There was negligible (or no) racemization of the two enantiomers in the biological samples. The results suggest that teratologic differences in the enantiomers of sodium 2-ethylhexanoate are not due to differences in the concentrations of these antipodes in the embryo, but more likely result from the specific interaction of the enantiomers with chiral molecules in the embryo.
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Color/Form

Clear liquid

CAS No.

149-57-5, 56006-48-5, 61788-37-2
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Melting Point

-117 °F (NTP, 1992), -59.00 °C. @ 760.00 mm Hg, -59 °C, -117 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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